molecular formula C11H14O2 B14425055 (2S)-2-(Benzyloxy)butanal CAS No. 80928-04-7

(2S)-2-(Benzyloxy)butanal

Cat. No.: B14425055
CAS No.: 80928-04-7
M. Wt: 178.23 g/mol
InChI Key: YTXIEUATJGWTOC-NSHDSACASA-N
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Description

(2S)-2-(Benzyloxy)butanal is an organic compound with the molecular formula C11H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Benzyloxy)butanal typically involves the following steps:

    Starting Material: The synthesis often begins with (S)-2-butanol.

    Protection of Hydroxyl Group: The hydroxyl group of (S)-2-butanol is protected by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydride.

    Oxidation: The protected alcohol is then oxidized to the corresponding aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Benzyloxy)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: (2S)-2-(Benzyloxy)butanoic acid.

    Reduction: (2S)-2-(Benzyloxy)butanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

(2S)-2-(Benzyloxy)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(Benzyloxy)butanal depends on its specific application. In general, its reactivity is influenced by the presence of the aldehyde group and the benzyloxy group, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Benzyloxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (2S)-2-(Benzyloxy)butanol: Similar structure but with an alcohol group instead of an aldehyde.

    (3R)-3-[(2S,4R,5S)-5-[(benzyloxy)methyl]-2-phenyl-1,3-dioxan-4-yl]butanal: A more complex molecule with additional functional groups.

Properties

CAS No.

80928-04-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2S)-2-phenylmethoxybutanal

InChI

InChI=1S/C11H14O2/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3/t11-/m0/s1

InChI Key

YTXIEUATJGWTOC-NSHDSACASA-N

Isomeric SMILES

CC[C@@H](C=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C=O)OCC1=CC=CC=C1

Origin of Product

United States

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